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molecular formula C7H4BrN B114466 4-Bromobenzonitrile CAS No. 623-00-7

4-Bromobenzonitrile

Cat. No. B114466
M. Wt: 182.02 g/mol
InChI Key: HQSCPPCMBMFJJN-UHFFFAOYSA-N
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Patent
US05200110

Procedure details

88 g (0.44 mol) of 4-bromobenzoic acid amide and 320 cm3 (4.4 mol) of SOCl2 were refluxed on a warm water bath for 10 hours. The excess SOCl2 was distilled off on warm water bath under reduced pressure using an aspirator and the residue was reorystallized from methanol to yield 67 g (0.37 mol) of 4-bromobenzonitrile.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=O)=[CH:4][CH:3]=1.O=S(Cl)Cl>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]#[N:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)N)C=C1
Name
Quantity
320 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess SOCl2 was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
on warm water bath under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.37 mol
AMOUNT: MASS 67 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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